molecular formula C10H10N4O B1311994 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine CAS No. 475275-82-2

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine

Cat. No.: B1311994
CAS No.: 475275-82-2
M. Wt: 202.21 g/mol
InChI Key: WEJFAKXXCCYSLB-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a methoxypyridine moiety attached to a pyrazin-2-amine core, making it a versatile scaffold for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine typically involves the reaction of 6-methoxypyridin-3-amine with pyrazine-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(6-Methoxypyridin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
  • (6-Methoxypyridin-3-yl)methanamine

Uniqueness

5-(6-Methoxypyridin-3-yl)pyrazin-2-amine stands out due to its unique combination of a methoxypyridine moiety and a pyrazin-2-amine core. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-3-2-7(4-14-10)8-5-13-9(11)6-12-8/h2-6H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJFAKXXCCYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452575
Record name AGN-PC-0NEQC0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475275-82-2
Record name AGN-PC-0NEQC0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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